molecular formula C15H15FN4O2 B12314940 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans

Cat. No.: B12314940
M. Wt: 302.30 g/mol
InChI Key: KJSIJMIKSHRIRC-OCCSQVGLSA-N
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Description

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans is a synthetic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a pyrrolidine carboxamide moiety

Chemical Reactions Analysis

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form different ring structures.

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like acetic anhydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX-2) activity, resulting in anti-inflammatory effects . Additionally, its interaction with cellular receptors can lead to anticancer activities by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide, trans can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15FN4O2

Molecular Weight

302.30 g/mol

IUPAC Name

(2R,3R)-2-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15FN4O2/c1-19-13(21)6-12(15(17)22)14(19)9-7-18-20(8-9)11-4-2-10(16)3-5-11/h2-5,7-8,12,14H,6H2,1H3,(H2,17,22)/t12-,14+/m1/s1

InChI Key

KJSIJMIKSHRIRC-OCCSQVGLSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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